molecular formula C11H14BrNO2 B1526772 Tert-butyl 3-amino-4-bromobenzoate CAS No. 1249648-03-0

Tert-butyl 3-amino-4-bromobenzoate

Cat. No.: B1526772
CAS No.: 1249648-03-0
M. Wt: 272.14 g/mol
InChI Key: KPQQLTNLUIDWIF-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-bromobenzoate ( 1249648-03-0) is a valuable benzoate ester derivative with a molecular formula of C11H14BrNO2 and a molecular weight of 272.14 g/mol. This compound serves as an important building block in organic synthesis, facilitating the construction of more complex molecular architectures . Its primary research value lies in its application as a key intermediate in pharmaceutical development, where its structure is investigated for potential biological activity . Studies suggest that compounds featuring this scaffold exhibit notable biological activities, with research interest in areas such as antimicrobial and anticancer investigations . The presence of both an amino group and a bromine atom on the aromatic ring provides two distinct reactive sites for further functionalization, enabling its use in various cross-coupling reactions and nucleophilic substitutions . This makes it a versatile precursor in medicinal chemistry, agrochemical design, and the development of functional materials . Furthermore, the tert-butyl ester group offers enhanced solubility and serves as a common protecting group that can be readily cleaved under mild acidic conditions to access the corresponding carboxylic acid. Researchers utilize this compound in interaction studies, employing techniques like molecular docking simulations and in vitro assays to elucidate its binding affinity with specific biological targets and understand its mechanism of action . This product is intended for research and development purposes only and is not classified as a drug or consumer product. It is strictly for laboratory use by qualified professionals. Not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-amino-4-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQQLTNLUIDWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249648-03-0
Record name tert-butyl 3-amino-4-bromobenzoate
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Strategic Importance As a Multifunctional Synthetic Intermediate

Tert-butyl 3-amino-4-bromobenzoate's primary role in the laboratory is as a multifunctional synthetic intermediate. This means that its structure contains several distinct functional groups that can be selectively modified in a stepwise fashion to build intricate molecular frameworks. The key to its strategic importance is the presence of an amino group, a bromine atom, and a tert-butyl ester, all attached to a central benzene (B151609) ring. This arrangement allows chemists to perform a variety of chemical reactions at different positions on the molecule, making it a valuable starting material for creating a diverse range of target compounds.

The compound is particularly favored in the synthesis of biologically active molecules. For instance, it can be used as a building block for creating novel compounds with potential applications in medicine. chemicalbook.com The ability to introduce various substituents onto the aromatic ring or to modify the existing functional groups provides a pathway to fine-tune the properties of the final molecule, a crucial aspect of drug discovery and development.

Structural Features and Their Implications for Chemical Transformations

The chemical reactivity of tert-butyl 3-amino-4-bromobenzoate is a direct consequence of its distinct structural features. The benzene (B151609) ring is substituted with three key groups, each with its own chemical personality that influences the molecule's behavior in reactions.

The amino group (-NH2) at the 3-position is a nucleophilic site and an activating group, meaning it increases the reactivity of the aromatic ring towards electrophilic substitution. This allows for the introduction of new functional groups at specific positions on the ring.

The bromine atom (-Br) at the 4-position is a leaving group, which can be replaced by other atoms or functional groups through various cross-coupling reactions. This is a powerful tool for creating carbon-carbon or carbon-heteroatom bonds, essential for constructing the backbones of complex organic molecules. The presence of bromine at the 4-position also enhances the reactivity of the ring toward electrophilic aromatic substitution.

The tert-butyl ester group (-COOC(CH3)3) serves as a protecting group for the carboxylic acid. The bulky tert-butyl group prevents the ester from undergoing unwanted reactions while other parts of the molecule are being modified. It is stable under many reaction conditions but can be removed later in the synthesis to reveal the carboxylic acid, which can then be used for further transformations, such as amide bond formation. mdpi.com

These features allow for a high degree of control over chemical reactions. For example, the amino group can be acylated or alkylated, the bromine atom can participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, and the tert-butyl ester can be hydrolyzed under acidic conditions. This orthogonality of the functional groups is what makes this compound such a powerful and versatile tool in the hands of synthetic organic chemists.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
CAS Number 1249648-03-0
Monoisotopic Mass 271.02078 Da

This data is compiled from public chemical databases. uni.lu

Overview of Research Trajectories and Future Perspectives

Direct Esterification Approaches from 3-amino-4-bromobenzoic Acid

The most straightforward approach to this compound is the direct esterification of 3-amino-4-bromobenzoic acid. This method, while direct, presents challenges due to the presence of the amino group, which can be protonated under acidic conditions, and the steric hindrance of the tert-butyl group.

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification, a cornerstone of organic synthesis, can be employed for the synthesis of this compound. This typically involves the reaction of 3-amino-4-bromobenzoic acid with a tert-butylating agent in the presence of a strong acid catalyst. A common tert-butylating agent is isobutylene (B52900), which, when protonated by a strong acid, forms a tert-butyl cation that is then attacked by the carboxylic acid.

A representative, analogous procedure for the tert-butylation of a similar substrate, 3-bromo-4-methylbenzoic acid, involves dissolving the acid in a suitable solvent like diethyl ether in a sealed vessel, cooling to a low temperature (e.g., -30 °C), and then introducing an excess of isobutylene gas. A catalytic amount of a strong acid, such as trifluoromethanesulfonic acid, is then added. The reaction is allowed to proceed, often over several days at room temperature, to drive the formation of the sterically hindered ester. chemicalbook.com The workup typically involves quenching the reaction with a base, such as sodium bicarbonate solution, followed by extraction and purification. While direct, the yields for amino-substituted benzoic acids can be compromised by the need for N-protection to prevent side reactions and improve solubility. google.com

Parameter Condition
Starting Material 3-amino-4-bromobenzoic acid
Reagent Isobutylene
Catalyst Strong acid (e.g., H₂SO₄, TfOH)
Solvent Ethereal or non-polar solvents
Temperature -30 °C to room temperature
Reaction Time Typically long (hours to days)

Green Chemistry and Flow Microreactor System Applications

In recent years, green chemistry principles have driven the development of more sustainable synthetic methods. Flow microreactor systems offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents. These systems are well-suited for the synthesis of tert-butyl esters. nih.gov

For the synthesis of tert-butyl esters, a flow system can be designed where a solution of the carboxylic acid and a suitable tert-butylating agent are pumped through a heated microreactor containing an immobilized acid catalyst. nih.govprepchem.com This continuous process can lead to higher yields, reduced reaction times, and minimized waste generation compared to batch methods. While a specific application to this compound is not extensively documented, the successful synthesis of other tert-butyl esters in flow reactors suggests its feasibility. nih.govprepchem.com For instance, a patented method describes the preparation of N-tert-butyl-4-aminobenzamide using a microchannel reactor, highlighting the adaptability of this technology for related structures. nih.gov

Synthetic Routes via Precursor Derivatization

Amino Group Protection Strategies and Subsequent Esterification

A common strategy to improve the efficiency of the esterification is to first protect the amino group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. orgsyn.org

The synthesis begins with the protection of the amino group of 3-amino-4-bromobenzoic acid using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base, such as sodium carbonate, in a mixed solvent system like tetrahydrofuran (B95107) and water. This reaction yields 3-bromo-4-((tert-butoxycarbonyl)amino)benzoic acid. nih.govachemblock.com The resulting Boc-protected acid can then be esterified to form the tert-butyl ester. This esterification can be achieved using various methods, such as reaction with tert-butanol (B103910) in the presence of a coupling agent or by using isobutylene and an acid catalyst under conditions similar to those described in section 2.1.1. The Boc protecting group can then be removed, if desired, using a strong acid like trifluoroacetic acid.

Step Reagents and Conditions Intermediate/Product
1. Protection 3-amino-4-bromobenzoic acid, (Boc)₂O, Na₂CO₃, THF/H₂O3-bromo-4-((tert-butoxycarbonyl)amino)benzoic acid
2. Esterification Boc-protected acid, isobutylene, acid catalyst, ethertert-Butyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate
3. Deprotection TFA or HClThis compound

Palladium-Catalyzed Amination of Bromobenzoate Precursors

The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, offers a versatile route for the formation of carbon-nitrogen bonds. wikipedia.org This methodology can be applied to the synthesis of this compound by starting with a dibrominated precursor.

In this approach, a suitable precursor would be tert-butyl 3,4-dibromobenzoate. This compound could be subjected to a palladium-catalyzed amination using a source of ammonia (B1221849) or a protected amine equivalent. The reaction typically employs a palladium catalyst, such as a complex derived from Pd₂(dba)₃, and a phosphine (B1218219) ligand, like XPhos or t-Bu₃P. nih.gov A strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is also required. The selective amination at the 3-position would yield the desired product. The synthesis of N-t-boc-protected amino esters via Buchwald-Hartwig amination has been demonstrated, underscoring the potential of this method. rsc.orgbuffalostate.edu

Parameter Condition
Starting Material tert-Butyl 3,4-dibromobenzoate
Amine Source Ammonia equivalent or protected amine
Catalyst System Palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos)
Base Strong, non-nucleophilic base (e.g., NaOt-Bu)
Solvent Anhydrous, aprotic solvent (e.g., toluene, dioxane)
Temperature Elevated temperatures (e.g., 80-120 °C)

Nitro Group Reduction and Esterification from Nitrobenzoic Acid Derivatives

Another common synthetic strategy involves the introduction of the amino group via the reduction of a nitro group. This route can be approached in two ways: either by esterifying the nitro-substituted acid first, followed by reduction, or by reducing the nitro group first and then performing the esterification.

In the first approach, 4-bromo-3-nitrobenzoic acid is first converted to its tert-butyl ester, tert-butyl 4-bromo-3-nitrobenzoate. This can be achieved using standard esterification methods. The subsequent reduction of the nitro group to an amine is a well-established transformation. A variety of reducing agents can be employed, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction with metals like tin, iron, or zinc in acidic media. The reduction of a related compound, N-tert-butyl-4-nitrobenzamide, has been successfully carried out using catalytic hydrogenation in a microchannel reactor, suggesting this would be an efficient method. nih.gov

Method Reagents and Conditions
Esterification 4-bromo-3-nitrobenzoic acid, tert-butylating agent, acid catalyst
Catalytic Hydrogenation H₂, Pd/C, solvent (e.g., ethanol, ethyl acetate)
Chemical Reduction SnCl₂·2H₂O, ethanol; or Fe/NH₄Cl, H₂O/ethanol

This route benefits from the wide availability of nitrobenzoic acid precursors and the high efficiency and selectivity of nitro group reduction reactions.

Comparative Analysis of Synthetic Efficiency and Yield Optimization

The efficient synthesis of this compound hinges on the effective esterification of 3-amino-4-bromobenzoic acid. Several methods have been developed for the tert-butylation of carboxylic acids, each with its own set of advantages regarding reaction conditions, yield, and scalability.

A common laboratory-scale approach involves the direct esterification of 3-amino-4-bromobenzoic acid with tert-butanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. While straightforward, this method can suffer from moderate yields and the need for harsh reaction conditions.

More advanced and efficient methods for tert-butyl ester synthesis have emerged, offering milder conditions and improved yields. One such method utilizes 2-tert-butoxypyridine in the presence of boron trifluoride diethyl etherate in toluene. This system facilitates rapid reaction at room temperature, providing high yields of the desired tert-butyl ester. researchgate.net Another innovative approach involves the use of bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate, which has been shown to be highly effective for the tert-butylation of various carboxylic acids, including those with amino groups. thieme-connect.comthieme.deorganic-chemistry.org This method is noted for its speed and high yields under safe reaction conditions. thieme.de

For industrial-scale production, the optimization of reaction parameters is crucial. This includes the choice of solvent, catalyst, temperature, and reaction time to maximize yield and minimize by-product formation. The use of flow chemistry and immobilized catalysts are also being explored to enhance the efficiency and sustainability of the synthesis. For instance, immobilized nitroreductase enzymes have been used for the continuous chemoenzymatic synthesis of anilines, which could be a potential route for the precursor of the target molecule. acs.org

To provide a clearer comparison, the following table summarizes different synthetic approaches for tert-butyl ester formation, which are applicable to the synthesis of this compound.

MethodReagentsConditionsYieldReference
Direct Esterification 3-Amino-4-bromobenzoic acid, tert-butanol, H₂SO₄ (catalytic)RefluxModerate
Boron Trifluoride 3-Amino-4-bromobenzoic acid, 2-tert-butoxypyridine, BF₃·OEt₂Toluene, Room TemperatureHigh researchgate.net
Tf₂NH Catalysis 3-Amino-4-bromobenzoic acid, tert-butyl acetate, Tf₂NH (catalytic)Fast, Mild ConditionsHigh thieme-connect.comthieme.deorganic-chemistry.org
Acetoacetate Method 3-Amino-4-bromobenzoic acid, tert-butyl acetoacetate, Acid (catalytic)Gentle WarmingGood researchgate.net

Regioselective Synthesis and Isomeric Considerations

The primary starting material for the synthesis is typically 3-aminobenzoic acid or a derivative thereof. The key step involving regiochemical control is the bromination of the aromatic ring. The directing effects of the existing substituents on the ring, namely the amino and the tert-butoxycarbonyl groups, will determine the position of the incoming bromine atom.

The amino group is a strong activating group and an ortho-, para-director. The tert-butoxycarbonyl group is a deactivating group and a meta-director. In the case of tert-butyl 3-aminobenzoate, the two groups are in a meta-relationship. The powerful ortho-, para-directing influence of the amino group would be expected to direct the incoming electrophile (bromine) to the positions ortho and para to it. This would lead to the formation of this compound (ortho to the amino group) and tert-butyl 3-amino-6-bromobenzoate (also ortho to the amino group), as well as potentially the 2-bromo isomer.

Controlling the regioselectivity of the bromination is therefore paramount. The choice of brominating agent and reaction conditions can significantly influence the isomeric ratio of the products. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent is a common method for the selective bromination of anilines. The reaction conditions, such as temperature and catalyst, can be tuned to favor the formation of the desired isomer. Theoretical analysis and experimental verification have shown that electrophilic aromatic bromination can be highly regioselective depending on the substituents present and the reaction temperature. nih.govresearchgate.net

An alternative strategy to ensure the correct substitution pattern is to introduce the substituents in a different order. For example, starting with a compound that already has the desired 3,4-disubstitution pattern and then forming the tert-butyl ester. A common precursor is 4-bromo-3-nitrobenzoic acid. The nitro group can be reduced to an amino group, for instance, using iron in acetic acid or stannous chloride in ethanol, to yield 3-amino-4-bromobenzoic acid. youtube.com This precursor can then be esterified to give the final product, thus avoiding the issue of isomeric mixtures during bromination.

The potential isomers that could be formed during the synthesis and would need to be separated from the desired product include:

IsomerPosition of Substituents
This compound Amino at C3, Bromo at C4
tert-Butyl 3-amino-6-bromobenzoateAmino at C3, Bromo at C6
tert-Butyl 3-amino-2-bromobenzoateAmino at C3, Bromo at C2
tert-Butyl 5-amino-2-bromobenzoateAmino at C5, Bromo at C2

Careful control of the synthetic route and reaction conditions is essential to maximize the yield of the desired this compound and minimize the formation of these unwanted isomers.

Reactions at the Bromine Moiety

The carbon-bromine bond in this compound is a key site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented, the reactivity of similar aryl bromides is well-established and can be extrapolated.

The Suzuki-Miyaura coupling would involve the reaction of this compound with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly versatile for creating biaryl structures. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. google.com The presence of the amino group might influence the electronic properties of the aryl bromide and could potentially coordinate with the palladium catalyst, thus requiring careful optimization of reaction conditions.

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling this compound with an amine. google.com This reaction is instrumental in the synthesis of complex amines and has been applied to a wide range of aryl halides. google.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and depends on the specific amine being coupled. google.com

ReactionReactantCatalyst/LigandBaseSolventProduct
Suzuki-Miyaura Coupling Arylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂OTert-butyl 3-amino-4-arylbenzoate
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃, BINAPNaOtBuTolueneTert-butyl 3-amino-4-(substituted amino)benzoate

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging. However, the reaction can proceed under forcing conditions or with highly nucleophilic reagents. The presence of the amino group ortho to the bromine atom may have a modest activating effect. For SNAr to occur, a strong nucleophile attacks the carbon bearing the bromine, forming a transient, negatively charged Meisenheimer-like intermediate, followed by the expulsion of the bromide ion.

Radical-Mediated Halogen Functionalization

Radical-mediated reactions offer an alternative pathway for the functionalization of the C-Br bond. These reactions are typically initiated by radical initiators or photoredox catalysts. While specific examples with this compound are scarce, it is plausible that this compound could undergo radical borylation or other radical coupling reactions. In a hypothetical radical borylation, a radical initiator would generate a boryl radical, which could then react with the aryl bromide.

Reactions at the Amino Group

The amino group in this compound is a versatile handle for a variety of chemical transformations, including acylation, amidation, and the construction of heterocyclic systems.

Acylation and Amidation Reactions

The primary amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. google.com This reaction is a fundamental transformation in organic synthesis and is often used to protect the amino group or to introduce new functionalities. Similarly, direct amidation reactions with carboxylic acids can be achieved using coupling agents. nih.gov The bulky tert-butyl ester is generally stable under these conditions, although it can be cleaved under strongly acidic or basic conditions. organic-chemistry.org

ReactionReagentConditionsProduct
Acylation Acetyl chloride, TriethylamineDichloromethane, 0 °C to rtTert-butyl 3-(acetylamino)-4-bromobenzoate
Amidation Benzoic acid, HATU, DIPEADMF, rtTert-butyl 3-(benzoylamino)-4-bromobenzoate

Formation of Heterocyclic Ring Systems

The ortho-relationship of the amino and bromo functionalities, along with the ester group, makes this compound a valuable precursor for the synthesis of various heterocyclic systems.

For instance, it can be envisioned as a starting material for the synthesis of quinazolines and their derivatives. organic-chemistry.orgnih.govnih.gov One potential route could involve an initial reaction at the amino group, followed by an intramolecular cyclization that displaces the bromine atom. For example, reaction with a one-carbon synthon like formamidine (B1211174) or an orthoester could lead to the formation of a quinazolinone ring system.

Furthermore, this compound could serve as a building block for the synthesis of benzodiazepines . mdpi.comscielo.brresearchgate.netmdpi.comnih.gov A plausible synthetic strategy would involve the acylation of the amino group with an α-haloacetyl chloride, followed by an intramolecular cyclization. The resulting intermediate could then be further elaborated to afford various benzodiazepine (B76468) derivatives.

HeterocycleSynthetic StrategyKey Reagents
Quinazolinone Condensation and intramolecular cyclizationFormamidine acetate, heat
Benzodiazepine Acylation and intramolecular cyclizationα-Bromoacetyl chloride, followed by a base

Nucleophilic Addition and Condensation Reactions

The amino group of this compound can participate in nucleophilic addition and condensation reactions. For instance, Schiff base ligands, which are synthesized through the condensation reaction between an amino group and a carbonyl compound, are utilized in the formation of various transition metal complexes. researchgate.net These complexes, particularly those involving palladium, are effective catalysts in carbon-carbon cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. researchgate.net

In a different context, the structural analog, 4-tert-butyl-amino-3-nitro-benzoic acid, demonstrates the reactivity of a secondary amine. In this molecule, an intramolecular N-H⋯O hydrogen bond forms an S(6) ring motif. nih.gov This highlights the potential for the amino group in similar compounds to engage in intramolecular interactions that can influence their conformation and reactivity.

Furthermore, the synthesis of a Cα-tetrasubstituted α-amino acid, rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate, involves a cyclization reaction with 4-bromobenzaldehyde. mdpi.com This reaction proceeds in a highly diastereoselective manner, indicating that the existing stereochemistry can direct the outcome of subsequent bond-forming steps. mdpi.com

Transformations Involving the Ester Functionality

While specific examples of transesterification involving this compound are not prevalent in the reviewed literature, the principles of such reactions are well-established. The tert-butyl ester group is generally susceptible to acid-catalyzed transesterification, where treatment with an alcohol in the presence of a strong acid can lead to the corresponding ester of the new alcohol. The bulky nature of the tert-butyl group can sometimes hinder this reaction compared to less sterically demanding esters.

The selective removal of the tert-butyl ester group is a critical transformation in synthetic chemistry. Due to its acid lability, this group is often used as a protecting group for carboxylic acids.

One method for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive functionalities involves the use of zinc bromide (ZnBr₂) in dichloromethane. researchgate.net This Lewis acid-mediated approach has been shown to be effective for deprotecting tert-butyl esters of α-amino acids. researchgate.net However, it is noteworthy that N-Boc and N-trityl protecting groups are not stable under these conditions. researchgate.net The reaction's success can be influenced by the presence of other Lewis basic functional groups within the molecule, which may coordinate to the Lewis acid and inhibit the desired reaction. researchgate.net For example, the presence of alcohols and amides has been observed to hinder the deprotection process. researchgate.net

The efficiency of ZnBr₂-mediated deprotection can be dependent on the stoichiometry of the Lewis acid. In some cases, increasing the molar equivalents of ZnBr₂ can improve the yield of the desired carboxylic acid. researchgate.net

Starting MaterialReagentConditionsProductYield (%)Reference
N-(PhF)amino acid tert-butyl estersZnBr₂DichloromethaneN-(PhF)amino acidsGood researchgate.net
(2S,4R)-4-hydroxy-N-(PhF)proline tert-butyl ester500 mol % ZnBr₂Dichloromethane, 24 h(2S,4R)-4-hydroxy-N-(PhF)proline14 researchgate.net
(2S)-N-(PhF)pyroglutamate tert-butyl ester500 mol % ZnBr₂Dichloromethane(2S)-N-(PhF)pyroglutamic acid- researchgate.net
(2S)-N-(PhF)pyroglutamate tert-butyl ester1000 mol % ZnBr₂Dichloromethane(2S)-N-(PhF)pyroglutamic acid61 researchgate.net

Mechanistic Investigations of Key Transformations

The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental transformations in modern organic synthesis. scielo.br The general catalytic cycle for these reactions, when using an organometallic partner (R²M), involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the bromo-substituent of this compound) to form an organopalladium(II) intermediate (R¹-Pd-X).

Transmetalation: The organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate (R¹-Pd-R²).

Reductive Elimination: This final step involves the formation of the new carbon-carbon bond (R¹-R²) and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. scielo.br

The Heck-Mizoroki reaction follows a different catalytic pathway. Here, an alkene coordinates to the R¹-Pd-X intermediate, followed by a syn migratory insertion. A subsequent β-hydride elimination step forms the alkene product and a palladium-hydride species. The Pd(0) catalyst is then regenerated through a base-assisted elimination of HX. scielo.br

The choice of ligand is crucial for the efficiency of these catalytic cycles. For instance, in a Sonogashira coupling, the use of PtBu₃·HBF₄ as a ligand led to a clean reaction and high conversion where other ligands failed. scielo.br Similarly, for Suzuki reactions, bulky biaryldialkyl monophosphine ligands, known as Buchwald ligands, are often beneficial. researchgate.net The longer arsenic-palladium bond in arsa-Buchwald ligands has been found to facilitate the transmetalation step, especially for sterically hindered substrates. researchgate.net

ReactionKey StepsCatalyst/Ligand InfluenceReference
Suzuki-MiyauraOxidative Addition, Transmetalation, Reductive EliminationBulky electron-rich phosphine ligands (e.g., Buchwald ligands) or arsa-Buchwald ligands can enhance catalytic activity, particularly for hindered substrates. researchgate.netscielo.br
Heck-MizorokiOxidative Addition, Alkene Coordination, Migratory Insertion, β-Hydride Elimination, Reductive EliminationLigands influence the stability and reactivity of the palladium intermediates. scielo.br
SonogashiraOxidative Addition, Transmetalation (often involving a copper co-catalyst), Reductive EliminationThe choice of ligand (e.g., PtBu₃·HBF₄) can be critical for achieving high conversion and clean product formation. scielo.br

The stereochemical outcome of reactions involving molecules like this compound is a critical consideration, particularly in the synthesis of chiral molecules.

In the synthesis of a tetrahydrofuran derivative, the cyclization reaction to form rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate was reported to be highly diastereoselective, yielding the trans-product as a racemic mixture. mdpi.com The connectivity and relative configuration were confirmed by X-ray structure analysis. mdpi.com This indicates that the reaction proceeds through a transition state that favors the formation of one diastereomer over the other.

In palladium-catalyzed cross-coupling reactions, the stereochemistry of the starting material can be either retained or inverted depending on the mechanism. For catalytic couplings of unactivated secondary alkyl bromides with nitrogen nucleophiles, mechanistic studies have suggested the involvement of a reversible reaction that forms a free alkyl radical. researchgate.net The formation of a radical intermediate can lead to racemization if the starting material is chiral.

Utility of Tert Butyl 3 Amino 4 Bromobenzoate in Complex Molecular Scaffold Construction

Precursor for Aromatic and Heteroaromatic Ring Systems

The true synthetic potential of tert-butyl 3-amino-4-bromobenzoate is evident in its use as a precursor for a wide array of aromatic and heteroaromatic systems. The bromine atom is a key functional group for carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed at the bromo-position to introduce new aryl, alkyl, or amino substituents, thereby extending the aromatic framework.

Furthermore, the vicinal amino and bromo groups can be utilized to construct fused heterocyclic rings. For example, the amino group can act as a nucleophile in reactions to form nitrogen-containing heterocycles. A notable application is in the synthesis of pyrazole (B372694) derivatives. researchgate.net A general strategy involves the transformation of an amino group, often via a Sandmeyer-type reaction on a related diaminopyrazole, which highlights a pathway for creating complex substituted pyrazoles. researchgate.net The amino group can also be acylated, as seen in the formation of tert-butyl 4-(3-bromopicolinamido)benzoate, which introduces a pyridine (B92270) ring system into the final molecule. nih.gov These transformations underscore the compound's utility in generating diverse heteroaromatic cores that are prevalent in medicinal chemistry and materials science.

Building Block for Polyfunctionalized Organic Frameworks

A polyfunctionalized organic framework is a complex molecule featuring multiple functional groups arranged in a specific three-dimensional orientation. This compound is an exemplary building block for such structures due to its inherent multifunctionality. The amino group, bromo substituent, and ester moiety serve as distinct handles for sequential chemical modifications.

This concept is well-illustrated in the construction of metal-organic frameworks (MOFs), where amino-functionalized linkers are used to build porous materials with tailored properties. mdpi.com The amino group on the linker can chelate to metal centers or be used for post-synthetic modification. mdpi.comresearchgate.net For instance, a generic method involves converting the amino group to an azide, which can then undergo "click" chemistry to attach a wide variety of functional units without disrupting the framework's crystallinity. researchgate.net Although applied to other amino-based linkers, this strategy is directly applicable to this compound. The bromo-position provides an additional site for modification, typically through cross-coupling, allowing for the creation of highly decorated, multifunctional materials. The total synthesis of complex bioactive natural products often relies on the use of such versatile, chiral building blocks to construct intricate molecular architectures. nih.gov

Design and Synthesis of Conformationally Flexible Ligands and Analogues

In drug design, ligands that can adapt their conformation to fit a biological target's binding site are highly desirable. This compound serves as a valuable scaffold for designing such conformationally flexible ligands. The tert-butyl ester is a bulky group that can introduce steric constraints and influence the ligand's preferred conformation. This group is also stable under various reaction conditions but can be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a key hydrogen-bonding group or an attachment point for further derivatization.

The synthesis of analogues for structure-activity relationship (SAR) studies is a cornerstone of medicinal chemistry. nih.gov The reactive sites on this compound allow for the systematic synthesis of a library of analogues. For example, different groups can be introduced at the bromo-position via cross-coupling, while the amino group can be acylated or alkylated to explore the chemical space around the core scaffold. This approach was used in the development of potent and selective D3 receptor antagonists, where a bromo-acid was conjugated with various amines to create a series of flexible ligands. nih.gov The ability to readily generate diverse analogues makes this compound a valuable tool in the iterative process of ligand optimization.

Role in Fragment-Based Drug Discovery Strategies (Synthetic Methodology Focus)

Fragment-based drug discovery (FBDD) is a modern approach to drug development that begins with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. This compound is an ideal fragment from a synthetic standpoint because it comes pre-equipped with multiple vectors for chemical elaboration.

The synthetic utility of this fragment lies in the distinct reactivity of its functional groups. The bromine atom serves as a primary vector for fragment evolution. It allows for the reliable and predictable introduction of new chemical entities via robust and high-yielding palladium-catalyzed cross-coupling reactions. This enables the "fragment growing" strategy, where the core fragment is extended into an adjacent pocket of the protein binding site.

The amino group provides a second vector for modification. It can be readily converted into an amide, sulfonamide, or other functional groups, allowing for "fragment linking" or for probing additional interactions within the binding site. Finally, the tert-butyl ester acts as a protected carboxylic acid. Once the fragment has been optimized, the ester can be cleaved under acidic conditions to reveal the carboxylic acid, which may be crucial for binding affinity or can serve as another point for linking to a second fragment. The rational design of enzyme inactivators often employs such strategies, where the precise placement of functional groups on a core scaffold is critical for achieving potency and selectivity. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For Tert-butyl 3-amino-4-bromobenzoate, ¹H and ¹³C NMR would confirm the presence and connectivity of the aromatic protons, the amino group, and the tert-butyl ester group.

¹H and ¹³C NMR Chemical Shift Assignments and Interpretations

While specific experimental spectra for this compound are not available, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons.

¹H NMR: The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. The amino group protons would likely appear as a broad singlet. The nine protons of the tert-butyl group would exhibit a characteristic singlet, typically in the upfield region around 1.5 ppm.

¹³C NMR: The spectrum would show signals for the six carbons of the benzene ring, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group. The carbon attached to the bromine atom would be significantly influenced by the halogen's electronegativity and shielding effects.

Predicted NMR Data Table

Spectrum TypeFunctional GroupPredicted Chemical Shift (ppm)Multiplicity
¹H NMRAromatic-H~6.5 - 7.5Multiplet/Doublet
Amino (-NH₂)Broad singletVariable
tert-Butyl (-C(CH₃)₃)~1.5Singlet
¹³C NMRAromatic-C~110 - 150-
Carbonyl (-C=O)~165-
tert-Butyl (quaternary C)~80-
tert-Butyl (-CH₃)~28-

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To definitively assign the structure, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the aromatic proton signals to their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range (2-3 bond) correlations, for instance, from the tert-butyl protons to the quaternary carbon and the carbonyl carbon, confirming the ester linkage. It would also show correlations from the aromatic protons to neighboring carbons, aiding in the unambiguous assignment of the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), C-O stretching (around 1150-1250 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, being particularly sensitive to the vibrations of the aromatic ring and other non-polar bonds.

Expected Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Ester (-C=O)C=O Stretch1700 - 1720
Aromatic RingC=C Stretch1450 - 1600
Ester (-C-O)C-O Stretch1150 - 1250
Bromo (-C-Br)C-Br Stretch500 - 600

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis (High-Resolution Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion. The monoisotopic mass of this compound (C₁₁H₁₄BrNO₂) is calculated to be approximately 271.0208 g/mol . uni.lu The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks (M and M+2) of nearly equal intensity.

Fragmentation Analysis: Under techniques like electron ionization (EI-MS), the molecule would fragment in a predictable manner. A common fragmentation pathway would be the loss of the tert-butyl group to form a stable acylium ion.

X-ray Crystallography for Solid-State Structural Determination and Polymorph Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. No published crystal structure for this compound is currently available. If a suitable single crystal could be grown, this technique would confirm the molecular connectivity, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino group. It would also be the definitive method for identifying and characterizing any potential polymorphs (different crystalline forms) of the compound.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC, Column Chromatography)

Chromatographic methods are essential for the purification and purity assessment of synthetic compounds.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis and to determine an appropriate solvent system for column chromatography.

Column Chromatography: This technique would be the primary method for purifying the crude product on a larger scale, typically using silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) as the mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC would be used for the final purity assessment of the isolated compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid, would likely be employed to achieve separation and quantification of any impurities.

Computational Chemistry and Theoretical Investigations of Tert Butyl 3 Amino 4 Bromobenzoate

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculations of a molecule's electronic structure and related properties. jetir.org For tert-butyl 3-amino-4-bromobenzoate, DFT studies, often using functionals like B3LYP with basis sets such as 6-31G*, are instrumental in elucidating its three-dimensional structure and electron distribution. jetir.org

The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in the molecule is determined. jetir.org This process for this compound involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are negligible.

Conformational analysis is particularly important for this molecule due to the flexible tert-butyl group. DFT calculations can model the different spatial orientations of this group relative to the benzene (B151609) ring. The relative energies of these conformers are calculated to identify the most stable structure. The planarity of the benzene ring and the bond lengths and angles of the amino and bromo substituents are also key parameters determined during optimization. These computational results can then be compared with experimental data, if available, to validate the theoretical model.

Table 1: Predicted Structural Parameters of this compound

ParameterPredicted Value
Molecular FormulaC₁₁H₁₄BrNO₂
Molecular Weight272.14 g/mol
XLogP33.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Note: This data is computationally predicted and may vary from experimental values.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations can provide precise values for the HOMO and LUMO energies, helping to predict its reactivity in various chemical environments. These calculations also reveal the spatial distribution of these orbitals, indicating which parts of the molecule are most likely to be involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Simulations of Spectroscopic Properties (Theoretical NMR, IR, UV-Vis Chemical Shifts)

Computational methods can simulate various spectroscopic properties of this compound, providing a theoretical basis for interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnih.gov These calculated shifts can then be compared with experimental NMR data to confirm the molecular structure and aid in the assignment of peaks in the experimental spectrum. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as the stretching and bending of bonds. The calculated Infrared (IR) spectrum can be compared with the experimental FT-IR spectrum to identify characteristic functional groups and confirm the molecular structure. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov These calculations determine the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in the UV-Vis spectrum. This information is valuable for understanding the electronic structure and photophysical properties of the molecule. nih.gov

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For instance, in reactions such as nucleophilic aromatic substitution or cross-coupling reactions, DFT calculations can be used to map out the entire reaction pathway. vaia.com

This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The energies of these species can be calculated to determine the activation energy of the reaction, which provides insight into the reaction rate. By analyzing the geometry of the transition state, researchers can understand the specific atomic motions involved in the bond-breaking and bond-forming processes.

Nonlinear Optical (NLO) Properties Calculations

Molecules with specific electronic structures can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of this compound.

Calculations of the first hyperpolarizability (β), a measure of the second-order NLO response, can be performed using DFT. These calculations can help to assess the potential of this molecule for NLO applications. The presence of both an electron-donating amino group and an electron-withdrawing bromo group on the benzene ring can create a charge-transfer character that may enhance the NLO properties of the molecule.

Quantitative Structure-Activity Relationships (QSAR) for Structural Design (Focus on structural parameters and reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. mdpi.comwikipedia.org These models are instrumental in computational chemistry for predicting the properties of new chemical entities and for designing molecules with desired activities. mdpi.com In the context of this compound, QSAR studies would focus on establishing a relationship between its structural features and its reactivity in various chemical transformations.

The fundamental principle of QSAR is that the biological activity or reactivity of a chemical is a function of its physicochemical and structural properties. wikipedia.org By developing a statistically significant correlation for a series of related compounds, the activity of a new, unsynthesized compound can be predicted. mdpi.com For this compound and its derivatives, a QSAR model would be built by first calculating a set of molecular descriptors that quantify different aspects of the molecule's structure.

These descriptors can be broadly categorized into:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.orgmdpi.com For instance, the amino group in this compound is an electron-donating group, which influences the electron density of the aromatic ring and its reactivity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity and van der Waals volume are common steric descriptors. The bulky tert-butyl group, for example, exerts a significant steric influence that can affect how the molecule interacts with other reactants.

Hydrophobicity Descriptors: These quantify the molecule's affinity for nonpolar environments. The logarithm of the octanol-water partition coefficient (logP) is the most widely used hydrophobicity descriptor. mdpi.comnih.gov The presence of both a polar amino group and a nonpolar tert-butyl group gives the molecule a distinct hydrophobic character.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

A typical QSAR study on a series of compounds related to this compound would involve synthesizing a library of analogues with variations in the substituents on the aromatic ring. The reactivity of these compounds in a specific reaction (e.g., N-acylation, Suzuki coupling) would be measured experimentally. Then, various molecular descriptors for each compound would be calculated using computational software. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to derive a mathematical equation that links the descriptors to the observed reactivity. nih.gov

For example, a hypothetical QSAR equation for the reactivity of a series of substituted aminobenzoates might look like:

Reactivity = a(logP) + b(LUMO energy) + c*(Molar Refractivity) + d

where 'a', 'b', and 'c' are coefficients determined from the regression analysis, and 'd' is a constant. Such a model could reveal, for instance, that increased hydrophobicity and lower LUMO energy lead to higher reactivity in a particular transformation. This knowledge can then be used to design new derivatives of this compound with optimized reactivity for specific synthetic applications.

Below is a hypothetical data table illustrating the types of structural parameters and descriptors that would be considered in a QSAR study of this compound and related compounds.

CompoundSubstituent (R)logPMolar Refractivity (cm³/mol)LUMO Energy (eV)Reactivity (k, relative rate)
This compoundH3.565.0-1.21.0
Analogue 1Cl4.070.0-1.51.5
Analogue 2CH₃3.868.0-1.10.8
Analogue 3OCH₃3.367.0-1.00.7
Analogue 4NO₂3.169.0-2.02.5

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-amino-4-bromobenzoate, and how can reaction yields be optimized?

  • Methodology : Start with methyl 3-amino-4-bromobenzoate as a precursor (). Protect the amino group via formamidation using formic acid or acetic anhydride to prevent side reactions. For tert-butyl esterification, employ tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) in anhydrous THF. Optimize yields by controlling stoichiometry (1.2–1.5 equivalents of tert-butyl reagent) and reaction time (12–24 hours at 0–5°C). Monitor progress via TLC (ethyl acetate/hexane, 1:3) .

Q. How should tert-butyl 3-amino-4-bromobenzoate be stored to ensure stability?

  • Methodology : Store the compound in airtight, light-resistant containers at room temperature (RT) under inert gas (N₂ or Ar) to prevent moisture absorption and oxidative degradation. Avoid refrigeration, as condensation may introduce water. Purity (>97%) and stability can be verified periodically via HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) and aromatic protons.
  • FT-IR to identify ester C=O (~1720 cm⁻¹) and NH₂ stretches (~3400 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 301.18) .

Advanced Research Questions

Q. How can computational methods resolve ambiguities in the conformational analysis of tert-butyl 3-amino-4-bromobenzoate?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model axial vs. equatorial orientations of the tert-butyl group. Include explicit solvent molecules (e.g., DMSO) in simulations, as solvent polarity significantly affects conformational stability. Compare computed NMR chemical shifts with experimental data to validate models .

Q. What strategies mitigate competing nucleophilic side reactions during functionalization of the bromo group?

  • Methodology : To prioritize cross-coupling (e.g., Suzuki-Miyaura), protect the amino group with a Boc (tert-butoxycarbonyl) moiety. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C. Monitor selectivity via LC-MS; if debromination occurs, switch to milder conditions (e.g., Pd(OAc)₂ with SPhos ligand) .

Q. How can solubility challenges in aqueous or polar solvents be addressed for biological assays?

  • Methodology : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) with ≤1% DMSO. For poor solubility, use co-solvents like ethanol or PEG-400 (up to 5%). Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Q. What experimental and computational approaches elucidate the electronic effects of the bromo and amino substituents on reactivity?

  • Methodology :

  • Experimental : Perform Hammett analysis by synthesizing derivatives with electron-donating/withdrawing groups. Measure reaction rates (e.g., SNAr) under standardized conditions.
  • Computational : Calculate Fukui indices or electrostatic potential maps (ESP) using Gaussian09 to identify nucleophilic/electrophilic sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.